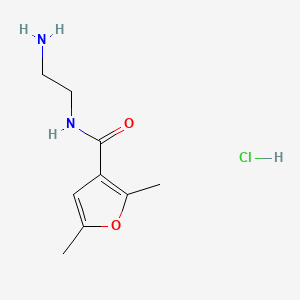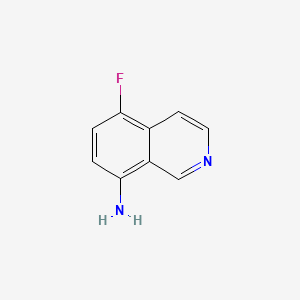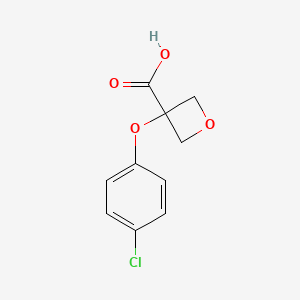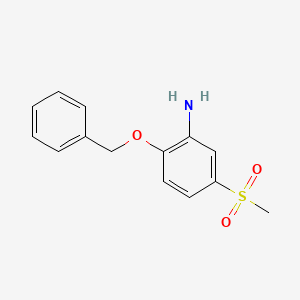![molecular formula C11H25N3O2 B13478053 tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)
tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate: is a chemical compound with a molecular formula of C11H24N3O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine hydrobromide. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the preparation of various derivatives for research purposes .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: In medicine, this compound is used in the development of pharmaceuticals. It serves as a precursor for the synthesis of drugs with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact mechanism of action may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H25N3O2 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
tert-butyl N-[3-[2-aminoethyl(methyl)amino]propyl]carbamate |
InChI |
InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)13-7-5-8-14(4)9-6-12/h5-9,12H2,1-4H3,(H,13,15) |
InChI Key |
JGZDMHSVTXQYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13477980.png)


![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)



![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
![4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13478038.png)

![N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide](/img/structure/B13478043.png)
![tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
